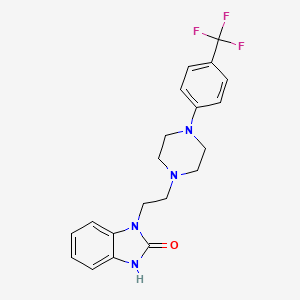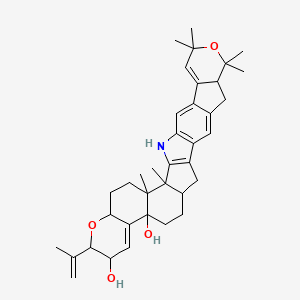
Fluazuron
概要
説明
フルアズロンは、ベンゾイルフェニル尿素誘導体のクラスに属する昆虫成長調整剤です。 フルアズロンはキチン合成阻害剤として機能し、特にダニの膨満、脱皮、孵化時のキチン形成を阻害します 。 この化合物は主に肉牛のダニ駆除に使用され、注ぎ込み式処理として局所的に適用されます .
準備方法
合成経路と反応条件: フルアズロンの調製には、2,6-ジフルオロベンズアミドが開始剤として使用されます。 合成プロセスには、2,6-ジフルオロベンズアミドとシュウ酸クロリドの反応による中間体の形成、それに続く3-クロロ-5-トリフルオロメチル-2-ピリジニルオキシ-4-クロロフェニルアミンとの反応が含まれます 。 反応条件は通常、目的の生成物が得られるように、制御された温度と特定の反応時間を伴います。
工業的生産方法: 工業的な設定では、フルアズロンは、反応条件が収率と純度を最適化するために綿密に制御されている大規模な化学反応器を使用して生産されます。 このプロセスには、トルエンやジクロロメタンなどの溶媒、炭酸カリウムやシュウ酸クロリドなどの試薬の使用が含まれます 。 最終生成物は、濾過および再結晶技術によって精製されます。
化学反応の分析
反応の種類: フルアズロンは、以下を含むさまざまな化学反応を起こします。
酸化: フルアズロンは特定の条件下で酸化され、ヒドロキシル化誘導体を形成します。
還元: この化合物は還元されてアミン誘導体を形成することができます。
置換: フルアズロンは置換反応を起こすことができ、特にハロゲン原子の置換に関与します。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩素や臭素などのハロゲン化剤が制御された条件下で使用されます。
主要な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化フルアズロン、アミン誘導体、およびさまざまな置換フルアズロン化合物が含まれます .
4. 科学研究への応用
フルアズロンは、幅広い科学研究に利用されています。
化学: キチン合成阻害とその昆虫の成長への影響を研究するためのモデル化合物として使用されます。
生物学: フルアズロンは、ダニの生理学と耐性機構の開発に関する研究に使用されています。
医学: この化合物は、ダニ媒介性疾患の制御における潜在的な使用について調査されています。
科学的研究の応用
Fluazuron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study chitin synthesis inhibition and its effects on insect growth.
Biology: this compound is employed in research on tick physiology and the development of resistance mechanisms.
Medicine: The compound is investigated for its potential use in controlling tick-borne diseases.
Industry: this compound is widely used in the cattle industry for tick control, improving cattle health and productivity
作用機序
フルアズロンは、ダニのキチン合成を阻害することによって効果を発揮します。 キチンはダニの外骨格の重要な構成要素であり、その阻害は発達と脱皮の障害につながります。 この化合物は、キチン合成の最終段階に関与する酵素を標的にし、外骨格の形成を阻害し、最終的にダニの死をもたらします .
6. 類似の化合物との比較
フルアズロンは、ダニに対する特定の作用により、キチン合成阻害剤の中でユニークです。 類似の化合物には以下が含まれます。
ジフルベンズロン: 昆虫成長調整剤として使用される別のベンゾイルフェニル尿素誘導体。
ルフェヌロン: ペットのノミ駆除に使用されるキチン合成阻害剤。
ヘキサフルムロン: シロアリ駆除に使用されるキチン合成阻害剤。
類似化合物との比較
Fluazuron is unique among chitin synthesis inhibitors due to its specific action on ticks. Similar compounds include:
Diflubenzuron: Another benzoylphenyl urea derivative used as an insect growth regulator.
Lufenuron: A chitin synthesis inhibitor used for flea control in pets.
Hexaflumuron: Used in termite control, also a chitin synthesis inhibitor.
This compound stands out due to its high efficacy in controlling tick populations in cattle and its specific application as a pour-on treatment .
特性
IUPAC Name |
N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNVPAUWYHLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046556 | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86811-58-7 | |
| Record name | Fluazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazuron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazuron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fluazuron belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators (IGRs). Specifically, this compound disrupts the formation of chitin [, ], a vital component of insect exoskeletons, during tick engorgement, molting, and hatching []. This disruption ultimately leads to the death of the insect.
A: this compound primarily affects the larval and nymphal stages of ticks [, , ] by disrupting the molting process. It also exhibits high efficacy against adult female ticks, significantly reducing their egg production [, ].
A: Yes, this compound treatment can lead to noticeable morphological changes in ticks. Studies have observed smaller hypostomes and chelicerae, poorly sclerotized scutum, fewer sensilla and pores, and damage to various other chitinous structures []. These malformations can hinder the tick's ability to feed, develop, and reproduce.
A: this compound demonstrates high efficacy against several tick species, including Rhipicephalus (Boophilus) microplus [, , ], Rhipicephalus sanguineus [], and Rhipicephalus decoloratus []. Studies highlight its long-lasting effects, protecting cattle from tick infestations for extended periods [, ].
A: Preliminary in silico and in vitro studies indicate that this compound might act as a potential inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. This receptor plays a role in bladder cancer progression, and this compound demonstrated antiproliferative effects in human bladder cancer cell lines []. Further research is needed to explore its potential as an anticancer drug.
A: While this compound has been considered a reliable acaricide for some time, recent studies have reported emerging resistance in certain regions [, ]. The prevalence and mechanisms of this resistance are being investigated.
A: Alarmingly, studies in Brazil have detected resistance to all existing classes of acaricides, including this compound, in a single isolate of Rhipicephalus microplus []. This highlights the pressing need for new acaricides and alternative tick control strategies.
A: Several factors contribute to acaricide resistance, including the extensive and often inappropriate use of these chemicals []. Incorrect dosage estimation and a lack of understanding regarding withdrawal periods can exacerbate resistance development [].
A: Following topical or subcutaneous administration in cattle, this compound is slowly absorbed and eliminated from the body [, ]. It is primarily excreted unchanged in feces and urine [].
A: this compound exhibits a long half-life in cattle, ranging from 12 to 56 hours depending on the route of administration and the specific pharmacokinetic parameter studied [, ].
A: Yes, studies comparing subcutaneous and topical administration routes have shown differences in the absorption rate and plasma concentration profiles of this compound [, ].
A: this compound residues can persist in animal tissues, particularly fat, for extended periods []. This raises concerns about potential residues in meat and milk products. Proper withdrawal periods and adherence to regulatory guidelines are crucial to ensure food safety.
A: Yes, studies have shown that this compound can be transferred through milk to suckling calves []. This highlights the importance of considering the potential exposure of calves when treating lactating cows with this compound.
A: While this compound is generally considered safe for livestock, accidental exposure in humans raises concerns about potential toxicological effects. Research suggests possible genotoxicity and immunotoxic effects, including a reduction in CD8 T lymphocyte counts and interferon gamma production [].
A: this compound is commercially available in various formulations, including pour-on solutions [, , ] and injectable solutions [, ]. These formulations allow for different application methods and may influence the drug's pharmacokinetics.
A: High-performance liquid chromatography (HPLC) with UV or MS/MS detection is commonly employed to quantify this compound in various matrices, including plasma, tissues [], and even environmental samples [].
A: Yes, recent research has focused on developing ultra-high-performance liquid chromatography (UHPLC) methods for this compound quantification in bovine tissues []. These methods offer improved sensitivity and reduced analysis time compared to traditional HPLC methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)












